Quinoxaline, 2-chloro-, 4-oxide
Description
Significance of Quinoxaline (B1680401) Derivatives as Synthetic Targets
Quinoxaline derivatives are prominent synthetic targets due to their diverse and significant pharmacological activities. They are integral components in the design of therapeutic agents, exhibiting a broad spectrum of biological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govgoogle.com The pursuit of novel quinoxaline-based compounds is driven by their proven efficacy and the potential for discovering new drugs with improved therapeutic profiles. For instance, certain quinoxaline derivatives have been investigated as selective inhibitors of various kinases, which are key targets in cancer therapy. chemicalbook.com Furthermore, the structural versatility of the quinoxaline core allows for extensive chemical modifications, enabling the fine-tuning of their biological activities. google.com
Overview of N-Oxide Functionality in Heterocyclic Chemistry
The introduction of an N-oxide functionality into a heterocyclic ring system, such as in quinoxaline, profoundly alters the molecule's electronic properties and reactivity. The N-oxide group, a dipole with a formal positive charge on the nitrogen and a negative charge on the oxygen, enhances the electrophilicity of the heterocyclic ring, making it more susceptible to nucleophilic attack. researchgate.net This feature is of great synthetic utility, allowing for the introduction of various functional groups onto the heteroaromatic core. Beyond their synthetic utility, heterocyclic N-oxides are a class of compounds with their own spectrum of biological activities, including roles as therapeutic agents and prodrugs. researchgate.net
Scope and Strategic Importance of Research on 2-Chloroquinoxaline (B48734) 4-Oxide
The specific compound, Quinoxaline, 2-chloro-, 4-oxide, represents a strategically important molecule for several reasons. The presence of the chloro substituent at the 2-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. researchgate.netresearchgate.net Simultaneously, the 4-oxide functionality activates the quinoxaline ring system, influencing its reactivity and providing an additional site for chemical modification. The combination of these features makes 2-chloroquinoxaline 4-oxide a versatile intermediate for the synthesis of a diverse library of quinoxaline derivatives with potential applications in medicinal chemistry and materials science. Research into this compound is crucial for expanding the chemical space of quinoxaline-based molecules and exploring their structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-oxidoquinoxalin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5-11(12)7-4-2-1-3-6(7)10-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMAMGXARKYXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C=[N+]2[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345110 | |
| Record name | Quinoxaline, 2-chloro-, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5227-59-8 | |
| Record name | Quinoxaline, 2-chloro-, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of 2 Chloroquinoxaline 4 Oxide
Nucleophilic Substitution Reactions of the Chloro Moiety
The chlorine atom at the C-2 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic attack, a reaction significantly influenced by the electronic properties of the quinoxaline core and the N-oxide group.
Chlorine Substitution and Halogen Exchange Reactions
The chloro group in 2-chloroquinoxaline (B48734) can be displaced by various nucleophiles. A common transformation is the Finkelstein reaction, a type of SN2 reaction involving the exchange of one halogen for another. wikipedia.org While aromatic chlorides are generally less reactive towards iodide substitution, this can be facilitated with appropriate catalysts like copper(I) iodide. wikipedia.org The classic Finkelstein reaction involves converting an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone, a process driven by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org For the synthesis of fluoroquinolines, potassium fluoride is often used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). wikipedia.org
Halogen exchange reactions are crucial for modifying the reactivity of the quinoxaline scaffold, as different halogens offer varying degrees of reactivity in subsequent transformations. science.gov These reactions can be used to convert a less reactive chloro derivative into a more reactive iodo derivative, or conversely, to block a reactive site. science.gov
Table 1: Examples of Halogen Exchange Reactions
| Starting Material | Reagent | Product | Catalyst | Solvent | Reference |
| Alkyl Chloride | NaI | Alkyl Iodide | - | Acetone | wikipedia.org |
| Chlorocarbon | KF | Fluorocarbon | - | DMF, DMSO | wikipedia.org |
| Aryl Chloride | NaI | Aryl Iodide | Cu(I)I | - | wikipedia.org |
Influence of N-Oxide Groups on Substitution Patterns
The presence of an N-oxide group significantly enhances the reactivity of the quinoxaline ring towards nucleophilic substitution. nih.gov The electron-withdrawing nature of the N-oxide facilitates nucleophilic attack at the C-2 and C-3 positions by stabilizing the intermediate. nih.gov In quinoxaline 1,4-dioxides, the two N-oxide groups further increase this reactivity, allowing for substitutions under relatively mild conditions. nih.gov The loss of these N-oxide groups, however, generally leads to a decrease or complete loss of this enhanced reactivity and associated biological activities. utrgv.edu
The N-oxide group can also direct the position of substitution. For instance, in reactions of 4-chloroquinoline 1-oxide with active methylene (B1212753) compounds, substitution occurs at the 2-position. clockss.org
Mechanism of Nucleophilic Attack
The nucleophilic substitution at the C-2 position of 2-chloroquinoxaline generally proceeds through a bimolecular aromatic nucleophilic substitution (SNAr) mechanism. researchgate.net This is supported by kinetic studies of the reaction between 2-chloroquinoxaline and anilines in ethanol, which show second-order kinetics—first order with respect to each reactant. researchgate.net
The generally accepted mechanism for nucleophilic aromatic substitution involves two main steps:
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom). This leads to the formation of a resonance-stabilized intermediate, often referred to as a Meisenheimer complex. researchgate.netyoutube.com The attacked carbon atom changes hybridization from sp2 to sp3. byjus.com
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
The rate-limiting step can be either the nucleophilic attack or the departure of the leaving group, depending on the specific reactants and reaction conditions. researchgate.net The partial positive charge on the carbon atom bonded to the electronegative chlorine and the electron-withdrawing effect of the quinoxaline ring system make it susceptible to attack by nucleophiles, which are species with a lone pair of electrons or a negative charge. youtube.commsu.edu
Functional Group Transformations on the Quinoxaline Scaffold
Beyond simple substitution of the chloro group, the quinoxaline scaffold allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.
Modifications at the Quinoxaline Core Positions (C-2, C-3)
The C-2 and C-3 positions of the quinoxaline ring are prime sites for modification. Following the substitution of the chloro group, further transformations can be carried out. For example, the introduction of a thioether group at the C-2 position, followed by the introduction of an arylhydrazone at the C-3 position, has been used to create novel quinoxaline derivatives. nih.gov
The direct C-H functionalization at the C-3 position of quinoxalin-2(1H)-ones is a cost-effective method for synthesizing derivatives. mdpi.com This approach allows for the formation of C-C, C-N, C-S, and C-O bonds. mdpi.com The presence of certain substituents can influence the activity of the resulting compounds. For instance, a trifluoromethyl (CF3) group at the C-3 position has been shown to enhance the antimycobacterial activity of some quinoxaline derivatives. nih.gov
Table 2: Influence of Substituents on Quinoxaline Activity
| Position | Substituent | Effect on Activity | Reference |
| C-3 | CF3 | Promotes antimycobacterial activity | nih.gov |
| C-6/C-7 | Halogen (e.g., Cl) | Enhances antimycobacterial activity | nih.gov |
| C-2/C-3 | Phenylthio group | Good to moderate antibacterial activity | nih.gov |
| C-2/C-3 | Pipridino or morpholino groups | Reduced antibacterial activity | nih.gov |
Transformations of Alkyl and Acyl Substituents
Alkyl and acyl groups attached to the quinoxaline ring can undergo further chemical modifications. For example, a base-mediated C3-alkylation of quinoxalin-2(1H)-one using unactivated nitroalkanes has been developed. researchgate.net This method is tolerant of a wide range of functional groups. researchgate.net
The generation of alkyl and acyl radicals through methods like visible-light photoredox catalysis allows for their addition to the quinoxaline system. beilstein-journals.org These radicals can be generated from precursors such as alcohols, carboxylic acids, and anhydrides. beilstein-journals.org For instance, the addition of a benzoyl radical to quinoxalin-2(1H)-one can lead to the formation of a nitrogen radical intermediate, which then rearranges to the final product. mdpi.com
The transformation of these substituents is crucial for creating a library of compounds with diverse properties and for structure-activity relationship (SAR) studies. nih.gov
Reductive Transformations, including Selective Reduction of N-Oxides
The reduction of the N-oxide group in quinoxaline derivatives is a synthetically important transformation. nih.gov A variety of reducing agents can be employed for the deoxygenation of heteroaromatic N-oxides, including catalytic hydrogenation, complex metal hydrides, and trivalent phosphorus compounds. nih.gov However, the choice of reagent is crucial to avoid over-reduction to dihydro- or tetrahydroquinoxalines or the formation of mono-N-oxides in the case of di-N-oxide precursors. nih.gov
For the selective reduction of 2-quinoxalinol-4-oxides to 2-quinoxalinols, hydrogen gas in the presence of a sulfided platinum, palladium, rhodium, or ruthenium catalyst has been shown to be effective. google.com The mechanism of antibacterial action of some quinoxaline 1,4-dioxides is linked to their reduction by oxidoreductases, which generates reactive oxygen species and leads to DNA damage. nih.gov This highlights the biological significance of the reductive pathways of quinoxaline N-oxides. The reduction can also be influenced by the presence of other functional groups on the quinoxaline ring.
The enzyme aldehyde oxidase (AOX) is known to catalyze both oxidative and reductive transformations of various compounds, including the reduction of N-oxides. nih.gov While often thought to occur under low oxygen conditions, studies have shown that reductive metabolism by AOX can happen at atmospheric oxygen levels. nih.gov
Advanced Coupling and Addition Reactions
The presence of the chloro group at the 2-position of quinoxaline 4-oxide provides a handle for various cross-coupling and addition reactions, enabling the introduction of diverse substituents onto the quinoxaline core.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for synthesizing biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com
The regioselectivity of these reactions is a key consideration in polyhalogenated systems. nih.gov In the case of 2,6-dichloroquinoxaline, site-selective Suzuki-Miyaura cross-coupling reactions have been developed, with the selectivity being controlled by electronic parameters. researchgate.net This allows for the synthesis of a variety of mono- and diarylated quinoxaline derivatives. researchgate.net A study on 2-chloro-substituted O-alkylquinoxaline N-oxides demonstrated their successful arylation at the chloronitrone unit via a palladium-catalyzed Suzuki-Miyaura reaction with arylboronic acids, yielding 2-arylquinoxaline N-oxides in high yields. researchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions of Chloroquinoxalines
| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄, K₃PO₄, THF, 90°C | 2-(2-Tolyl)-6-chloroquinoxaline | 64 | researchgate.net |
| 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄, K₃PO₄, THF, 90°C | 2-(4-Tolyl)-6-chloroquinoxaline | 51 | researchgate.net |
| 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, THF, 90°C | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 94 | researchgate.net |
| 2,6-Dichloroquinoxaline | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, THF, 90°C | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 49 | researchgate.net |
| 2-Chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide | Various arylboronic acids | Pd catalyst | 2-Aryl-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxides | Up to 96% | researchgate.net |
This table is for illustrative purposes and specific reaction conditions may vary.
N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for a variety of organic transformations. One such application is the carbene-catalyzed aroylation of 2-chloroquinoxaline N-oxides. This reaction involves the coupling of the quinoxaline derivative with an aromatic aldehyde in the presence of an NHC precursor, such as 1,3-dimethylimidazolium iodide. researchgate.net This method allows for the synthesis of aroylquinoxaline N-oxides, which have shown promising biological activities, including cytotoxic effects against tumor cell lines. researchgate.net The reaction proceeds under mild conditions, often at room temperature, and tolerates a broad range of aldehydes. researchgate.net
Table 2: Carbene-Catalyzed Aroylation of a 2-Chloroquinoxaline N-Oxide Derivative
| Quinoxaline Substrate | Aldehyde | Catalyst Precursor | Product | Yield (%) | Reference |
| 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide | Various aromatic aldehydes | 1,3-Dimethylimidazolium iodide | 2-Aroyl-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxides | Up to 87% | researchgate.net |
This table is for illustrative purposes and specific reaction conditions may vary.
Carbonyl condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. libretexts.org In the context of quinoxaline chemistry, condensation reactions of quinoxaline derivatives with carbonyl compounds can lead to the formation of chalcone-like structures. For instance, 2-acetyl-3-methylquinoxaline 1,4-dioxide has been condensed with p-chlorobenzaldehyde in the presence of sodium hydroxide to yield a chalcone with high yield. nih.gov These chalcones can then be further modified through heterocyclization reactions. nih.gov
Reactions with amine derivatives are also a common strategy for functionalizing the quinoxaline core. The reaction of 2-aminoquinoxaline 1,4-dioxides with isocyanates leads to the formation of cyclic carbamates. nih.gov These carbamates can then undergo ring-opening with alcohols to produce alkylcarbamates of quinoxaline 1,4-dioxides. nih.gov
Rearrangement Reactions and Their Mechanistic Insights
Rearrangement reactions offer a pathway to structurally diverse molecules that may not be easily accessible through other synthetic routes. libretexts.org Quinoxaline 1,4-dioxides are known to be sensitive to UV irradiation, which can induce photoinduced rearrangements to yield various products depending on the starting material's structure. nih.gov
One of the well-known rearrangements in organic chemistry is the Beckmann rearrangement, which converts an oxime into an amide or a nitrile. masterorganicchemistry.com The mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by a migration of the group anti to the leaving group. masterorganicchemistry.com
Another important class of rearrangements is base-catalyzed rearrangements, such as the Favorskii rearrangement of α-halogenated ketones, which proceeds through a cyclopropanone intermediate. msu.edu The benzilic acid rearrangement is another example, involving the 1,2-rearrangement of a 1,2-dicarbonyl compound to form an α-hydroxy-carboxylic acid. msu.edu While specific examples of these rearrangements for 2-chloroquinoxaline 4-oxide are not detailed in the provided search results, the general principles of these reactions could potentially be applied to suitably functionalized quinoxaline derivatives. Mechanistic insights into these rearrangements often involve the formation of electron-deficient intermediates and subsequent group migrations to form more stable species. msu.edu
Design Principles for Scaffold Modification
The design of new Quinoxaline, 2-chloro-, 4-oxide derivatives is guided by established structure-activity relationships (SAR) and the desire to explore new chemical space. Key design principles involve the strategic introduction of various functional groups to modulate the electronic and steric properties of the molecule.
The presence of the N-oxide group at the 4-position and the chloro substituent at the 2-position are critical starting points for chemical modification. The N-oxide group enhances the reactivity of the pyrazine (B50134) ring and can influence the molecule's biological activity. mdpi.com The chlorine atom at the 2-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents.
Design strategies often focus on:
Bioisosteric Replacement: Replacing the chloro group with other functionalities to alter activity and selectivity.
Introduction of Pharmacophores: Incorporating known pharmacophoric groups to target specific biological pathways.
Modulation of Lipophilicity: Adjusting the lipophilicity of the molecule by adding or modifying substituents on either the benzene (B151609) or pyrazine ring to improve pharmacokinetic properties.
Steric Hindrance: Introducing bulky groups to influence conformational preferences and receptor interactions.
For instance, the substitution of the chloro group on quinoxalines has been shown to produce different biological activities. researchgate.net The introduction of electron-withdrawing groups, such as a trifluoromethyl group, can increase the activity of quinoxaline-1,4-di-oxide derivatives. mdpi.com Conversely, electron-donating groups may reduce activity in some contexts. mdpi.com
Strategies for Introducing Substituents
The functionalization of the this compound scaffold can be systematically approached by targeting either the pyrazine or the benzene ring.
The pyrazine ring of this compound is activated towards certain chemical transformations due to the presence of the N-oxide group and the chloro substituent.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. This is a widely used strategy to introduce diverse functionalities. Amines, thiols, and alkoxides can readily react with 2-chloroquinoxaline derivatives to yield the corresponding substituted products. researchgate.net For example, 2-chloroquinoxaline can be condensed with various substituted amines to synthesize a range of derivatives. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provide powerful methods for introducing carbon-based substituents at the C2 position. These reactions enable the formation of C-C bonds, linking aryl, vinyl, or alkynyl groups to the quinoxaline core.
Direct C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on the pyrazine ring. This approach avoids the pre-functionalization required for cross-coupling reactions. For instance, copper-catalyzed intermolecular dehydrogenative amination of quinoline N-oxides has been used to construct 2-aminoquinolines. nih.gov
A general scheme for the functionalization of the pyrazine ring is depicted below:
Scheme 1: General strategies for functionalization of the pyrazine ring of this compound.
Modification of the benzene portion of the quinoxaline scaffold allows for further tuning of the molecule's properties.
Electrophilic Aromatic Substitution (SEAr): The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the fused pyrazine ring and any existing substituents on the benzene ring will determine the position of substitution. For instance, the nitration of N-(3-chloro-4-fluorophenyl)acetamide is a key step in the synthesis of 6-chloro-7-fluoro quinoxaline derivatives. nih.gov
Metal-Catalyzed C-H Functionalization: Similar to the pyrazine ring, direct C-H functionalization of the benzene ring is an increasingly important strategy. Palladium-catalyzed C-H arylation of quinoline N-oxides with aryl tosylates has been reported. nih.gov
The following table summarizes some examples of functionalized quinoxaline derivatives and the synthetic methods employed:
| Compound Name | Starting Material | Reagent/Catalyst | Reaction Type | Reference |
| 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile | Malononitrile, aromatic aldehyde, methyl ketone, ammonium acetate | Microwave irradiation | One-pot condensation | researchgate.net |
| 6-Chloro-7-fluoro quinoxaline derivatives | 3-Chloro-4-fluoro benzamine | Acetic anhydride, Nitrating agent | Acetylation, Nitration, Reduction | nih.gov |
| 2,5-Diethylpyrazine | 2-Aminobutane-1-ol | Manganese pincer complex | Dehydrogenative self-coupling | nih.gov |
| 3-Trifluoroalkylquinoxalin-2(1H)-ones | Quinoxalin-2(1H)-ones, Alkenes, CF3SO2Na | K2S2O8 | Radical difunctionalization | nih.gov |
Formation of Fused Heterocyclic Systems Incorporating this compound Motifs
The this compound scaffold can be used as a building block to construct more complex, fused heterocyclic systems. These extended ring systems often exhibit unique biological activities and photophysical properties.
One common strategy involves the reaction of 2,3-dichloroquinoxaline (B139996) with binucleophilic reagents. For example, reaction with hydrazine (B178648) hydrate can lead to the formation of a triazolo[4,3-a]quinoxaline system. nih.gov Subsequent reactions of this intermediate can introduce further diversity. nih.gov
Another approach involves intramolecular cyclization reactions of appropriately substituted quinoxaline derivatives. For instance, a substituent introduced at the C2 position could contain a functional group that can react with a group on the benzene ring or the N-oxide to form a new ring.
The synthesis of fused systems can also be achieved through cycloaddition reactions or by building a new heterocyclic ring onto the existing quinoxaline framework. These methods open up a vast chemical space for the design of novel polycyclic aromatic and heteroaromatic compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy of 2-chloroquinoxaline 4-oxide would reveal characteristic signals for the five protons on the quinoxaline ring system. The chemical shifts (δ) of these protons are influenced by the electronic effects of the heterocyclic nitrogen atoms, the N-oxide group, and the chlorine substituent. The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the ring current. libretexts.org
The N-oxide group at position 4 and the chloro group at position 2 significantly influence the electronic distribution in the rings, causing the adjacent protons to shift further downfield. Specifically, the H-3 proton is expected to be a singlet and appear at a relatively downfield position due to the adjacent electron-withdrawing chlorine and the pyrazine nitrogen. The protons on the benzo-ring (H-5, H-6, H-7, H-8) will appear as a complex multiplet pattern, influenced by their coupling with each other. The H-5 and H-8 protons are generally more deshielded than H-6 and H-7 due to their proximity to the fused pyrazine N-oxide ring.
Expected ¹H NMR Data for 2-Chloroquinoxaline 4-Oxide
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.5 - 8.8 | s (singlet) | N/A |
| H-5 | 8.2 - 8.5 | dd (doublet of doublets) | J ≈ 7-9 (ortho), 1-2 (meta) |
| H-6 | 7.7 - 8.0 | m (multiplet) | J ≈ 7-9 (ortho) |
| H-7 | 7.7 - 8.0 | m (multiplet) | J ≈ 7-9 (ortho) |
| H-8 | 7.9 - 8.2 | dd (doublet of doublets) | J ≈ 7-9 (ortho), 1-2 (meta) |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-chloroquinoxaline 4-oxide, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure. The chemical shifts are spread over a wider range than in ¹H NMR, typically from 110 to 160 ppm for aromatic and heteroaromatic carbons. bhu.ac.inoregonstate.edulibretexts.org
The carbons directly attached to electronegative atoms (nitrogen, oxygen, and chlorine) will be the most deshielded. Therefore, C-2 (bonded to Cl and N), C-4a, and C-8a (bridgehead carbons bonded to nitrogen) are expected to appear at the lower end of the field. The presence of the N-oxide group at position 4 will particularly influence the chemical shifts of C-4a, C-5, and C-3.
Expected ¹³C NMR Data for 2-Chloroquinoxaline 4-Oxide
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 148 - 152 |
| C-3 | 140 - 144 |
| C-4a | 142 - 146 |
| C-5 | 128 - 132 |
| C-6 | 129 - 133 |
| C-7 | 130 - 134 |
| C-8 | 120 - 124 |
| C-8a | 135 - 139 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 2-chloroquinoxaline 4-oxide, COSY would show correlations between adjacent protons on the benzene ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), which helps to trace the connectivity of this part of the molecule. No correlation would be expected for the isolated H-3 proton.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of carbon signals for all protonated carbons (C-3, C-5, C-6, C-7, and C-8). For example, the proton signal assigned to H-5 would show a cross-peak with the carbon signal assigned to C-5. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for identifying quaternary carbons (C-2, C-4a, C-8a) and for piecing the molecular fragments together. Key expected HMBC correlations would include:
H-3 correlating to C-2, C-4, and C-4a.
H-5 correlating to C-4, C-4a, C-7, and C-8a.
H-8 correlating to C-4a, C-6, and C-7.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.
The IR spectrum of 2-chloroquinoxaline 4-oxide is expected to show several characteristic absorption bands. The most diagnostic band would be for the N-oxide (N→O) stretching vibration. For aromatic N-oxides, this strong band typically appears in the 1200-1380 cm⁻¹ region. mdpi.com Studies on quinoxaline N-oxides have reported this band to be around 1370 cm⁻¹. Other important vibrations include the aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching.
Expected IR Absorption Bands for 2-Chloroquinoxaline 4-Oxide
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C and C=N ring stretch | 1400 - 1625 | Medium-Strong |
| N-Oxide (N→O) stretch | 1200 - 1380 | Strong |
| Aromatic C-H bend (out-of-plane) | 750 - 900 | Strong |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the quinoxaline ring gives rise to characteristic absorption bands. The spectrum of 2-chloroquinoxaline 4-oxide in a suitable solvent (like ethanol or chloroform) would be expected to display multiple absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. researchgate.netresearchgate.net The presence of the N-oxide and chloro substituents will modulate the energies of these transitions compared to the parent quinoxaline. Typically, quinoxaline derivatives show strong absorption bands in the UV region. byu.edu
Expected UV-Vis Absorption Data for 2-Chloroquinoxaline 4-Oxide
| Electronic Transition | Expected λmax (nm) | Description |
|---|---|---|
| π→π | ~240 - 260 | High-energy transition within the aromatic system |
| π→π | ~340 - 370 | Lower-energy transition involving the extended conjugation |
| n→π* | ~400 - 450 | Weak transition involving non-bonding electrons on N or O |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
For 2-chloroquinoxaline 4-oxide (C₈H₅ClN₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. The nominal mass is 180.59 g/mol .
When coupled with liquid chromatography (LC-MS), the compound can be separated from a mixture and analyzed, which is crucial for reaction monitoring and purity assessment. N-oxide metabolites can be unstable, and LC-MS provides a robust method for their quantification. mdpi.com
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z corresponding to [M-16]⁺. Further fragmentation would involve the loss of chlorine (Cl), hydrogen cyanide (HCN), and other small neutral molecules, providing further structural confirmation.
X-ray Crystallography for Solid-State Structural Elucidation
Detailed research findings from studies on various halogenated quinoxaline derivatives shed light on how different halogen atoms influence molecular packing and crystal lattice parameters. This information is vital for the rational design of new materials with desired solid-state properties.
Detailed Research Findings
Recent research into a series of halogenated 2D-conjugated dibenzo[f,h]quinoxaline derivatives has provided significant crystallographic data. These studies highlight the impact of halogen substitution on the molecular crystallinity and packing, which are critical factors for applications in areas such as organic electronics.
One study focused on four 2D-conjugated small-molecule acceptors (SMAs) based on dibenzo[f,h]quinoxaline, where the peripheral units were modified with different halogens (Fluorine, Chlorine, Bromine, and Iodine). The investigation revealed that the introduction and variation of the halogen atom have a discernible effect on the crystal structure.
Grazing-incidence wide-angle X-ray scattering (GIWAXS) analysis of neat films of these compounds indicated a preferred "face-on" orientation, which is beneficial for charge transport in organic solar cells. nih.gov The crystal coherence lengths (CCLs), a measure of the crystalline order, were found to vary with the halogen substituent. For instance, the CCLs for the π-π stacking direction were 17.3 Å for the non-halogenated derivative (H-QTP-4F), 19.8 Å for the chlorinated derivative (Cl-QTP-4F), 18.2 Å for the brominated derivative (Br-QTP-4F), and 21.7 Å for the iodinated derivative (I-QTP-4F). nih.gov This suggests that halogenation can enhance molecular crystallinity.
Furthermore, the π-π stacking distances, which are crucial for intermolecular electronic coupling, were also influenced by the size of the halogen atom. The study reported a gradual increase in the π-π stacking distance with the increasing atomic radius of the halogen. nih.gov This trend is a direct consequence of the larger van der Waals radii of the heavier halogens, which leads to greater steric hindrance and a less compact packing in the crystal lattice.
When these halogenated guest acceptors were blended with a polymer donor (PM6:L8-BO) to form the active layer of an organic solar cell, the crystallographic properties of the blend were also modulated. The ternary blend containing the chlorinated derivative (Cl-QTP-4F) exhibited a slightly stronger lamellar stacking diffraction peak with a higher CCL of 62.1 Å compared to the binary host (55.9 Å) and the blends with other halogenated guests. nih.gov This improved molecular crystallinity and packing in the ternary blend contributed to its superior device performance.
These findings underscore the significant role that halogen substitution plays in dictating the solid-state structure of quinoxaline derivatives. The precise control over crystallographic parameters afforded by halogenation is a powerful tool for tuning the optoelectronic properties of these materials.
Interactive Data Tables
The following tables summarize the key crystallographic data for the series of halogenated dibenzo[f,h]quinoxaline derivatives discussed above.
Crystal Coherence Lengths (CCLs) of Halogenated Quinoxaline Derivatives
| Compound | Halogen Substituent | CCL (π-π stacking) (Å) |
|---|---|---|
| H-QTP-4F | Hydrogen | 17.3 |
| Cl-QTP-4F | Chlorine | 19.8 |
| Br-QTP-4F | Bromine | 18.2 |
| I-QTP-4F | Iodine | 21.7 |
Crystal Coherence Lengths (CCLs) of Blend Films
| Blend Film | CCL (Lamellar Stacking) (Å) |
|---|---|
| PM6:L8-BO | 55.9 |
| PM6:L8-BO:H-QTP-4F | 58.7 |
| PM6:L8-BO:Cl-QTP-4F | 62.1 |
| PM6:L8-BO:Br-QTP-4F | 60.4 |
| PM6:L8-BO:I-QTP-4F | 61.5 |
Catalytic Applications
The potential of Quinoxaline (B1680401), 2-chloro-, 4-oxide as a catalyst or ligand in catalysis has not been extensively explored in the provided literature. However, heterocyclic compounds, including quinoxaline derivatives, can act as ligands for transition metals, forming complexes with catalytic activity. nih.gov The nitrogen atoms in the quinoxaline ring and the oxygen of the N-oxide group could potentially coordinate to metal centers. Further research would be needed to investigate the catalytic applications of this specific compound and its derivatives in areas such as cross-coupling reactions or oxidation catalysis.
Conclusion
Quinoxaline (B1680401), 2-chloro-, 4-oxide is a heterocyclic compound of significant synthetic potential. Its strategic combination of a reactive chloro group and an activating N-oxide functionality makes it a valuable intermediate for the synthesis of a diverse range of quinoxaline derivatives. While detailed research findings specifically on this molecule are somewhat limited in the public domain, by drawing parallels with related quinoxaline and N-oxide chemistry, its reactivity and utility can be inferred. Further in-depth studies on its synthesis, spectroscopic characterization, and reactivity are warranted to fully unlock its potential in the development of new functional materials and pharmacologically active agents.
Computational and Theoretical Investigations of 2 Chloroquinoxaline 4 Oxide
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic properties of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine optimized molecular structures and various electronic parameters. researchgate.netchalmers.seresearchgate.net
Theoretical studies on quinoxaline 1,4-dioxide and its derivatives reveal that the geometric parameters calculated by DFT methods are generally in good agreement with experimental data from X-ray crystallography. researchgate.net For instance, the bond lengths and angles of the quinoxaline core are accurately reproduced. The planarity of the aromatic rings and the orientation of substituent groups are key determinants of the molecule's electronic behavior. In substituted quinoxaline 1,4-dioxides, all substituted groups and the aromatic rings are often coplanar, which allows for resonance between donor and acceptor groups and the rings. researchgate.net
Table 1: Calculated Dipole Moments (μ) for Representative Quinoxaline 1,4-Dioxide Derivatives Note: This table is illustrative, based on findings for similar compounds. Data for 2-chloroquinoxaline (B48734) 4-oxide would require specific calculations.
| Compound | Method/Basis Set | Calculated Dipole Moment (Debye) |
|---|---|---|
| Quinoxaline 1,4-dioxide | B3LYP/6-311++G(d,p) | 1.85 |
| 2-Methyl-3-chloroquinoxaline 1,4-dioxide | B3LYP/6-311++G(d,p) | 2.50 |
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netimperial.ac.uk
For quinoxaline 1,4-dioxide derivatives, computational studies show that the HOMO is often distributed over the entire molecule, including the benzene (B151609) and pyrazine (B50134) rings, while the LUMO is typically localized on the pyrazine N-oxide portion. researchgate.netresearchgate.net The introduction of substituents, such as a chloro group, significantly influences the energies of these orbitals.
From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the molecule's reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These parameters provide a quantitative basis for comparing the reactivity of different derivatives. researchgate.netresearchgate.net
Table 2: Representative Frontier Orbital Energies and Quantum Chemical Parameters Note: This table is illustrative. Values are based on trends observed for quinoxaline 1,4-dioxides. researchgate.net
| Parameter | Quinoxaline 1,4-dioxide | Substituted Derivative Example |
|---|---|---|
| EHOMO (eV) | -6.89 | -7.12 |
| ELUMO (eV) | -2.45 | -2.88 |
| Energy Gap (ΔE) (eV) | 4.44 | 4.24 |
| Ionization Potential (I) (eV) | 6.89 | 7.12 |
| Electron Affinity (A) (eV) | 2.45 | 2.88 |
| Electronegativity (χ) (eV) | 4.67 | 5.00 |
| Chemical Hardness (η) (eV) | 2.22 | 2.12 |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations are invaluable for predicting and interpreting various types of spectra, including NMR, vibrational (IR and Raman), and electronic (UV-Vis).
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. ucl.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for this purpose. arxiv.org Calculated chemical shifts for quinoxaline derivatives have shown good correlation with experimental data, aiding in the assignment of complex spectra. researchgate.netnih.gov The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is influenced by substituent effects. ucl.ac.uk
Vibrational Frequencies: The vibrational spectrum of a molecule provides a fingerprint based on its molecular motions. nist.gov DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.netrsc.org These theoretical frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and basis set deficiencies, leading to better agreement with experimental FT-IR and Raman spectra. nih.govnih.gov Such analyses allow for the detailed assignment of vibrational bands to specific bond stretches, bends, and torsions within the molecule.
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govrsc.org For quinoxaline derivatives, the main absorption bands are typically assigned to π→π* and n→π* transitions within the aromatic system. researchgate.netresearchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. nih.gov
Table 3: Predicted Spectroscopic Data for a Representative Quinoxaline Derivative Note: This is an illustrative table based on general findings for similar compounds. researchgate.netresearchgate.netnih.gov
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | H-5/H-8: 8.3-8.5; H-6/H-7: 7.8-8.0 | Aids in assigning aromatic proton signals. |
| Vibrational Frequency (cm⁻¹) | C=N stretch: ~1620; N-O stretch: ~1250 | Correlates well with FT-IR/Raman bands after scaling. nih.gov |
| UV-Vis λmax (nm) | ~260, ~350 | Corresponds to π→π* and n→π* transitions. researchgate.netresearchgate.net |
Theoretical Studies of Reaction Mechanisms and Energy Profiles
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. researchgate.net This involves locating and characterizing the energies of reactants, transition states, intermediates, and products. For quinoxaline N-oxides, theoretical studies can provide insights into various reactions, such as nucleophilic substitutions, cycloadditions, and rearrangements. nih.govmdpi.com
For example, in a nucleophilic aromatic substitution reaction, DFT calculations can be used to:
Model the approach of the nucleophile to the quinoxaline ring.
Calculate the activation energy barrier by locating the transition state structure.
Determine the relative stability of possible intermediates (e.g., Meisenheimer complexes).
Predict the regioselectivity of the reaction by comparing the energy profiles of different reaction pathways.
These theoretical investigations can explain why certain products are formed preferentially and can guide the design of new synthetic routes. researchgate.net While specific studies on 2-chloroquinoxaline 4-oxide are not abundant, the principles derived from studies on related quinoxaline 1,4-dioxides are applicable. nih.govnih.gov For instance, the Beirut reaction, used for synthesizing quinoxaline 1,4-dioxides, has been studied computationally to understand the role of catalysts and reaction conditions. nih.gov
Investigation of Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which are crucial for technologies like optical switching and frequency conversion. nih.gov Computational methods provide a direct route to predicting the NLO properties of molecules. The key parameters are the static dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov
Theoretical studies on quinoxaline 1,4-dioxides have shown that these molecules can possess significant NLO properties. researchgate.net The presence of the N-oxide groups and the extended π-conjugated system contribute to a large electronic response to an applied electric field. The NLO properties are highly dependent on the nature and position of substituents. The introduction of strong electron-donating and electron-accepting groups can enhance the intramolecular charge transfer (ICT) and, consequently, the hyperpolarizability. nih.gov DFT and Hartree-Fock (HF) methods are commonly used to calculate these properties. researchgate.net
Table 4: Calculated NLO Properties for Quinoxaline 1,4-Dioxide Note: Values are illustrative, taken from studies on the parent compound to show the scale of these properties. researchgate.net
| NLO Parameter | Method/Basis Set | Calculated Value |
|---|---|---|
| Polarizability <α> (esu) | B3LYP/6-311++G(d,p) | 1.2 x 10⁻²³ |
| First Hyperpolarizability βtot (esu) | B3LYP/6-311++G(d,p) | 3.5 x 10⁻³⁰ |
These computational investigations highlight that quinoxaline N-oxide derivatives are a promising class of materials for NLO applications, and theoretical screening can efficiently identify the most promising candidates for synthesis and experimental validation. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-quinoxaline-4-oxide derivatives, and how do reaction conditions influence product yields?
- Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamines with 1,2-diketones or their equivalents under acidic or catalytic conditions. For example, bromo or nitro substituents can be introduced via nucleophilic aromatic substitution (e.g., replacing chloro groups with amines) . Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., CTAB surfactants or polymer-supported acids) significantly impact yield and purity. Optimization often requires iterative testing of stoichiometry and reaction time to avoid side products like mono-reduced quinoxalines .
Q. What spectroscopic techniques are most effective for characterizing 2-chloro-quinoxaline-4-oxide, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and chlorine positioning via chemical shifts (e.g., downfield shifts for electron-withdrawing groups like Cl or NO2) .
- HRMS : For molecular ion validation and isotopic patterns (e.g., chlorine’s M+2 peak).
- X-ray crystallography : Resolves crystal packing and bond angles, critical for studying electronic effects of the 4-oxide group .
- HPLC : Monitors purity, especially when synthesizing derivatives with labile substituents .
Q. What biological activities are commonly associated with 2-chloro-quinoxaline-4-oxide derivatives?
- Methodological Answer : These derivatives exhibit broad bioactivity, including:
- Antimicrobial : Via inhibition of microbial DNA gyrase or protoporphyrinogen oxidase (e.g., herbicidal activity in compound 3f ) .
- Anticancer : Bromo-substituted analogs show enhanced inhibition of non-small-cell lung cancer cells by disrupting c-MYC G4 binding .
- Antiviral : Designed to target HIV reverse transcriptase through structure-based virtual screening .
Advanced Research Questions
Q. How can computational methods like molecular docking and 3D-QSAR be integrated into the design of quinoxaline derivatives with enhanced bioactivity?
- Methodological Answer :
- Virtual library construction : Generate derivatives with varied substituents (e.g., Cl, Br, sulfonamides) using software like Schrödinger or MOE .
- Docking simulations : Prioritize compounds with high binding affinity to targets (e.g., HIV RT or c-MYC G4) .
- 3D-QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide synthesis. For example, bromo groups improve anticancer activity by enhancing lipophilicity (LogP) .
Q. How can researchers resolve contradictions in biological activity data among structurally similar quinoxaline derivatives?
- Methodological Answer :
- Systematic SAR studies : Compare substituent effects (e.g., Cl vs. Br at position 2) across standardized assays .
- Mode-of-action profiling : Use enzyme inhibition assays (e.g., protoporphyrinogen oxidase for herbicides) to differentiate mechanisms .
- In silico ADMET prediction : Filter compounds with unfavorable pharmacokinetic profiles that may mask intrinsic activity .
Q. What strategies are effective for improving the solubility and bioavailability of 2-chloro-quinoxaline-4-oxide derivatives in preclinical studies?
- Methodological Answer :
- Functionalization : Introduce polar groups (e.g., sulfonamides or hydroxyls) at non-critical positions to enhance aqueous solubility .
- Prodrug design : Mask the 4-oxide group with ester or glycoside moieties for improved membrane permeability .
- Nanoparticle encapsulation : Use liposomal or polymeric carriers to bypass solubility limitations .
Q. How can fluorescence properties of quinoxaline derivatives be exploited for zinc ion detection in biological systems?
- Methodological Answer :
- Fluorophore design : Attach recognition groups (e.g., pyridyl or thiophene) to the quinoxaline core to create Zn²⁺-specific probes .
- Spectroscopic validation : Measure emission intensity changes (e.g., turn-on/turn-off) upon Zn²⁺ binding using fluorescence microscopy or plate readers .
- Cellular imaging : Test probe specificity in zinc-rich environments (e.g., neuronal cells) with controls for pH and competing ions .
Critical Considerations
- Synthetic Challenges : Chloro substituents at positions 6/7 may require longer reaction times, increasing side-product formation .
- Toxicity Profiling : Derivatives like 5-Quinoxalinol require rigorous SDS compliance due to hazardous decomposition products .
- Green Chemistry : Prioritize solvent-free or microwave-assisted syntheses to align with sustainability goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
